3-Hydrazinoquinoxaline-2-thiol

Descripción general

Descripción

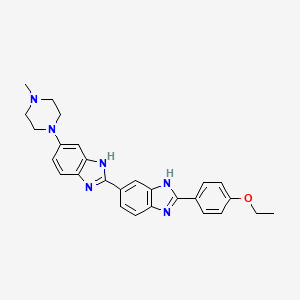

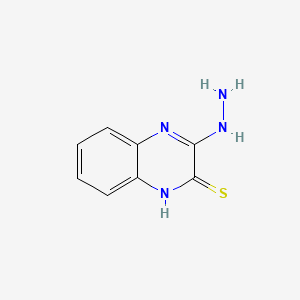

3-Hydrazinoquinoxaline-2-thiol is a chemical compound with the molecular formula C8H8N4S . It has an average mass of 192.241 Da and a monoisotopic mass of 192.046967 Da .

Molecular Structure Analysis

The InChI code for 3-Hydrazinoquinoxaline-2-thiol isInChI=1S/C8H8N4S/c9-12-7-8 (13)11-6-4-2-1-3-5 (6)10-7/h1-4H,9H2, (H,10,12) (H,11,13) . The canonical SMILES is C1=CC=C2C (=C1)NC (=S)C (=N2)NN . Chemical Reactions Analysis

The retrieved papers suggest that 3-Hydrazinoquinoxaline-2-thiol can exhibit synergistic effects when combined with penicillin against MRSA . When penicillin was administered in isolation, it failed to restrain the growth of MRSA .Physical And Chemical Properties Analysis

3-Hydrazinoquinoxaline-2-thiol has a density of 1.6±0.1 g/cm3, a boiling point of 376.1±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 62.4±3.0 kJ/mol and a flash point of 181.3±23.2 °C .Aplicaciones Científicas De Investigación

1. Wound Healing in Diabetic Rats

- Summary of Application: 3-Hydrazinylquinoxaline-2-thiol hydrogel has been tested topically in a full-thickness excision wound in streptozotocin-induced type 2 diabetic rats . The study aimed to examine the wound closure rate, expression of inflammatory factors, growth factors in addition to the histological analysis .

- Methods of Application: The compound was applied topically in the form of a hydrogel to full-thickness excision wounds in diabetic rats . The wound closure rate, expression of inflammatory factors, and growth factors were examined, in addition to histological analysis .

- Results: The results revealed a significant acceleration in wound closure in the treated group compared with the control experimental animals . Histological data demonstrated enhanced re-epithelialization and collagen disposition . The healing effect was additionally evaluated by the inhibition of the inflammatory response of interleukin (IL) - 1β interleukin (IL) - 6, tumor necrosis factor (TNF- α) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) with a marked improvement of the transforming growth factor beta (TGFβ-1), antioxidant markers and collagen-1 .

2. Antibacterial Activity Against MRSA

- Summary of Application: The study investigated the potential synergy between 3-hydrazinoquinoxaline-2-thiol and penicillin against a diverse array of MRSA isolates . The aim was to provide insights into their combined antimicrobial action .

- Methods of Application: Twenty-two clinical MRSA isolates were subjected to broth microdilution to determine the Minimum Inhibitory Concentrations (MICs) of 3-hydrazinoquinoxaline-2-thiol and penicillin . Subsequently, a checkerboard assay was employed to evaluate the interaction between 3-hydrazinoquinoxaline-2-thiol and penicillin, focusing on the Fractional Inhibitory Concentration Index (FICI) .

- Results: The combination of 3-hydrazinoquinoxaline-2-thiol and penicillin yielded a synergistic effect, resulting in a significant reduction of MICs by up to 64-fold .

3. Antibacterial Agent Against Helicobacter Pylori

- Summary of Application: 3-Hydrazinoquinoxaline-2-thiol has been identified as a potent, selective, and orally active antibacterial agent against Helicobacter pylori .

- Methods of Application: The compound was tested in vitro against Helicobacter pylori strains to determine its Minimum Inhibitory Concentration (MIC) .

- Results: The compound showed potent antibacterial activity with an IC50 of 0.24 μM and MIC of 0.08-0.16 μg/mL .

4. Anticancer Activity

- Summary of Application: 3-Hydrazinoquinoxaline-2-thiol has been identified as a potential anticancer agent . The compound has shown promising results in preclinical studies, demonstrating cytotoxic activity against various cancer cell lines .

- Methods of Application: The compound was tested in vitro against various cancer cell lines to determine its cytotoxic activity . The cell viability was assessed using the MTT assay, and the apoptotic effect was evaluated using flow cytometry .

- Results: The compound showed potent cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range . It also induced apoptosis in cancer cells, as evidenced by an increase in the sub-G1 population .

Safety And Hazards

The safety data sheet for 3-Hydrazinoquinoxaline-2-thiol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Propiedades

IUPAC Name |

3-hydrazinyl-1H-quinoxaline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-12-7-8(13)11-6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYAHCDRRICQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)C(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354764 | |

| Record name | 3-hydrazinoquinoxaline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydrazinoquinoxaline-2-thiol | |

CAS RN |

13080-21-2 | |

| Record name | 3-Hydrazinyl-2(1H)-quinoxalinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13080-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-hydrazinoquinoxaline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydrazino-2-quinoxalinethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

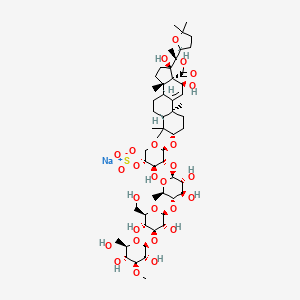

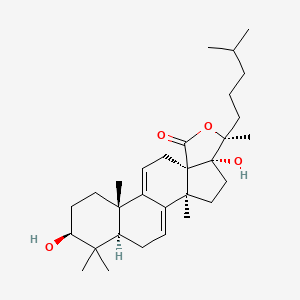

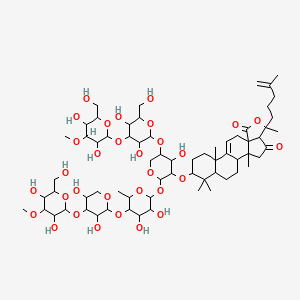

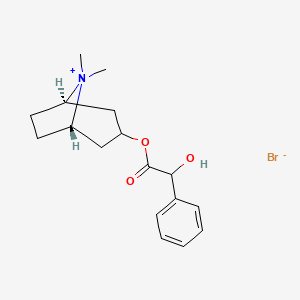

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.